molecular formula C9H10N2O4 B556529 4-Nitro-L-phenylalanine CAS No. 949-99-5

4-Nitro-L-phenylalanine

Cat. No. B556529
CAS RN: 949-99-5
M. Wt: 210.19 g/mol
InChI Key: GTVVZTAFGPQSPC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-L-phenylalanine is a derivative of phenylalanine . It is used in laboratory settings and for the synthesis of substances . The molecular formula of 4-Nitro-L-phenylalanine is C9H10N2O4 .


Synthesis Analysis

The synthesis of 4-Nitro-L-phenylalanine involves the use of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids . Another method involves a reaction with L-phenylalanine, concentrated sulfuric acid, and concentrated nitric acid .


Molecular Structure Analysis

The molecular structure of 4-Nitro-L-phenylalanine is represented by the SMILES string O.NC@@HN+[O-])C(O)=O . The molecular weight is 210.19 g/mol .


Chemical Reactions Analysis

4-Nitro-L-phenylalanine can be used as an internal standard for the determination of β-N-methylamino-L-alanine (L-BMAA) in environmental aqueous samples using proton nuclear magnetic resonance (1H NMR) technique .


Physical And Chemical Properties Analysis

4-Nitro-L-phenylalanine is a solid at 20 degrees Celsius . It has a melting point of 195 °C . The optical activity is [α]25/D +6.8°, c = 1.3 in 3 M HCl .

Scientific Research Applications

  • Self-Assembly and Material Science : 4-Nitrophenylalanine (4NP) has been shown to be an efficient gelator and forms hydrogen bonding mediated crystals in water. Its presence profoundly influences the self-assembly process, which has implications in material science and nanotechnology (Singh et al., 2020).

  • Protein Environments and Dynamics : The utility of 4-cyano-L-phenylalanine, a related derivative, as a vibrational reporter for studying local protein environments has been expanded, indicating potential uses in biochemistry and molecular biology (Bazewicz et al., 2012).

  • De Novo Biosynthesis and Biotechnology : De novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) has been established in E. coli from glucose, demonstrating the potential of biotechnological production of nitroaromatic amino acids for various applications (Butler et al., 2021).

  • Enzyme Inhibition and Biochemistry : N-Methyl-4-nitro-L-phenylalanine has been investigated as an inhibitor of phenylalanine ammonia lyase, which is significant in understanding enzyme mechanisms and potential therapeutic applications (Viergutz et al., 2003).

  • Antimicrobial and Antioxidant Properties : Amide derivatives of 4-nitro-L-phenylalanine have shown antimicrobial and antioxidant activities, suggesting their potential in pharmacology and medicine (Bhat et al., 2016).

  • Protein Synthesis Inhibition : 4-Nitro-phenylalanines have been studied for their inhibitory effects on the incorporation of phenylalanine into proteins, which is relevant in the study of protein synthesis and potential therapeutic applications (Tamemasa et al., 1968).

Safety And Hazards

4-Nitro-L-phenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVZTAFGPQSPC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020875
Record name (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-L-phenylalanine

CAS RN

949-99-5
Record name p-Nitrophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 4-nitro-, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITRO-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45BD1566VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-L-phenylalanine
Reactant of Route 2
4-Nitro-L-phenylalanine
Reactant of Route 3
4-Nitro-L-phenylalanine
Reactant of Route 4
4-Nitro-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-Nitro-L-phenylalanine
Reactant of Route 6
4-Nitro-L-phenylalanine

Citations

For This Compound
168
Citations
N Maurici, N Savidge, BU Lee, SH Brewer… - … Section F: Structural …, 2018 - scripts.iucr.org
… structures of two superfolder green fluorescent protein (sfGFP) constructs containing a genetically incorporated spectroscopic reporter unnatural amino acid, 4-nitro-L-phenylalanine (…
Number of citations: 3 scripts.iucr.org
S Viergutz, L Poppe, A Tomin, J Rétey - Helvetica chimica acta, 2003 - Wiley Online Library
… To the best of our knowledge, N,Ndimethyl-4-nitro-l-phenylalanine (7) has not been prepared yet. Here two synthetic pathways were evaluated, and the HPLC separation of the products …
Number of citations: 13 onlinelibrary.wiley.com
JJ Liu, GH Wu, KW Tang, X Liu, PL Zhang - Chemical Papers, 2014 - Springer
… 4-Nitro-L-phenylalanine (L-Nphy) is an important intermediate in many syntheses (Sassatelli … mmol L −1 Nphy 4-nitro-L-phenylalanine [PdB]org concentration of PdCl2-(s)-BINAP in the …
Number of citations: 15 link.springer.com
A Sidduri, JP Lou, R Campbell, K Rowan, JW Tilley - Tetrahedron Letters, 2001 - Elsevier
… The coupling reaction between compound 10 and methyl 4-nitro-l-phenylalanine hydrochloride salt 11 was carried out in DMF using HBTU in the presence of DIPEA to give 12 in low …
Number of citations: 29 www.sciencedirect.com
M Bhat, SL Belagali, P Rajesh Shastry… - Monatshefte für Chemie …, 2016 - Springer
… In the present study, a series of amide derivatives of 4-nitro-l-phenylalanine were synthesized with good yield from 4-nitro-l-phenylalanine and substituted anilines using …
Number of citations: 7 link.springer.com
Q Zhao, T Xu, M Li, Y Yang, H Hu… - Letters in Drug …, 2015 - ingentaconnect.com
Some phenylalanine (Phe) derivatives had important roles in pharmacology and may be used as pharmaceutical materials and pharmaceutical intermediates. In order to understand the …
Number of citations: 1 www.ingentaconnect.com
JQ Liu, XZ Chen, B Ji, BT Zhao - Research on Chemical Intermediates, 2013 - Springer
… In conclusion, nitration of l-phenylalanine could give 4-nitro-l-phenylalanine and 2,4-dinitro-l-phenylalanine in excellent yield, in either stepwise or one-pot reactions, with UN as …
Number of citations: 5 link.springer.com
L Wang, W Hisano, Y Murai, M Sakurai, Y Muto… - Molecules, 2013 - mdpi.com
… volume of water and CH 3 CN, and then dried to yield 4-nitro-l-phenylalanine as a yellow powder (4.748 g, 90%). 4-Nitro-l-phenylalanine (2.006 g, 9.54 mmol) was suspended in water (…
Number of citations: 10 www.mdpi.com
MA Williams, H Rapoport - The Journal of Organic Chemistry, 1993 - ACS Publications
… ]amino]ethyl]-4-nitro-L-phenylalanine Benzyl Ester (2a). In a … methyl]amino]ethyl]-4-nitro-L-phenylalanine Benzyl Ester (3a)… ]amino]ethyI]-4-nitro-L-phenylalanine Benzyl Ester (2b). To …
Number of citations: 116 pubs.acs.org
M Wysocka, A Łȩgowska, E Bulak, A Jaśkiewicz… - Molecular …, 2007 - Springer
… -generation library with the general formula Ac-Phe-Val-Thr-X-Anb5,2-NH2, where position X was replaced with several amino acids: L-pyridylalanine (Pal), 4-nitro-L-phenylalanine (Nif)…
Number of citations: 31 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.